Fak-IN-11 is classified as a proteolysis-targeting chimera (PROTAC). PROTACs are bifunctional molecules that induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system. This innovative approach allows for targeted protein knockdown rather than mere inhibition, leading to potentially more effective therapeutic outcomes in cancer treatment. The specific design of Fak-IN-11 incorporates known FAK inhibitors, such as PF562271, linked to ligands that recruit E3 ubiquitin ligases for targeted degradation .
The synthesis of Fak-IN-11 involves a multi-step chemical process that combines various chemical precursors. The general synthetic route includes:
This synthetic strategy allows for the creation of multiple analogs, which can be screened for efficacy in degrading FAK.
The molecular structure of Fak-IN-11 features a central core derived from the FAK inhibitor PF562271, which is crucial for binding to the FAK protein. The structure also includes functional groups that facilitate interaction with E3 ligases, enhancing the compound's ability to promote ubiquitination and subsequent proteasomal degradation of FAK.
Key structural data highlights include:
Fak-IN-11 undergoes specific chemical reactions that facilitate its mechanism of action:
These reactions underline the efficacy of Fak-IN-11 as a targeted therapeutic agent.
The mechanism of action for Fak-IN-11 involves several key steps:
This process not only decreases FAK levels but also disrupts downstream signaling pathways associated with cancer cell survival and proliferation .
Fak-IN-11 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its purity and structural integrity .
Fak-IN-11 has significant potential applications in scientific research and therapeutic development:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2